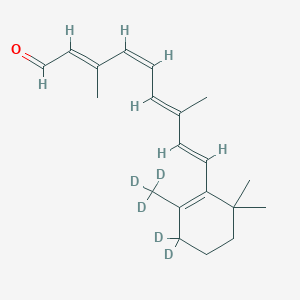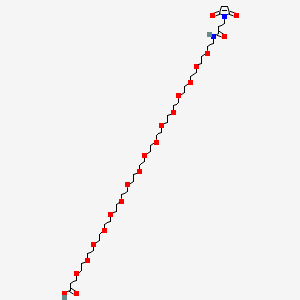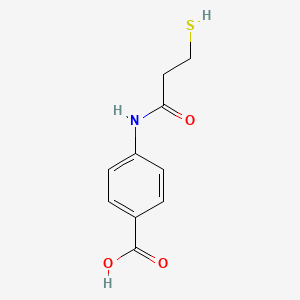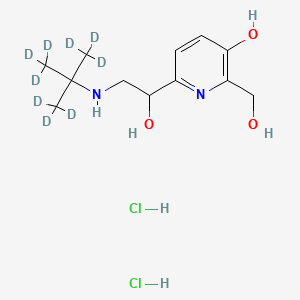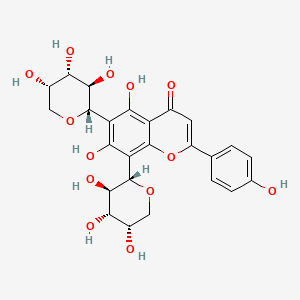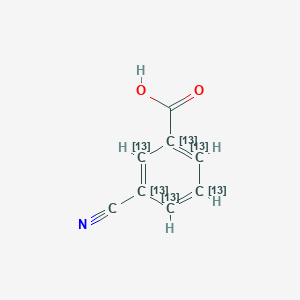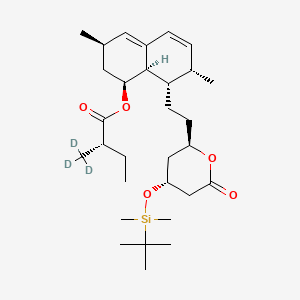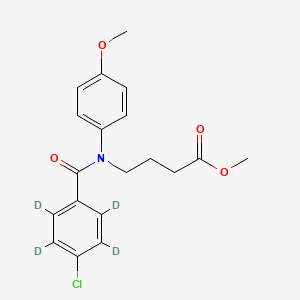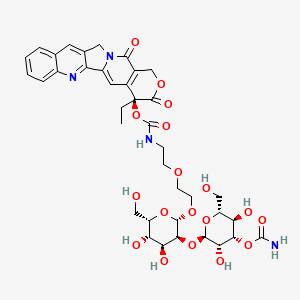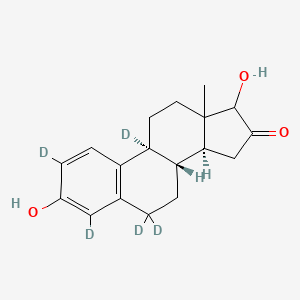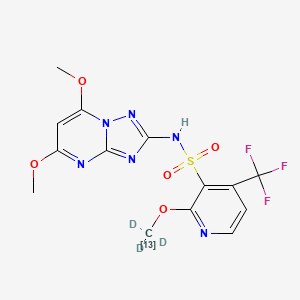
Pyroxsulam-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroxsulam-13C,d3: is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Pyroxsulam. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants. The labeling with 13C and deuterium allows for detailed tracking and analysis in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyroxsulam-13C,d3 involves the incorporation of 13C and deuterium into the Pyroxsulam molecule. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route may vary depending on the desired labeling pattern and the availability of labeled starting materials .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the labeled materials safely and efficiently. The production process must also comply with regulatory standards to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Pyroxsulam-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated products .
科学研究应用
Chemistry: Pyroxsulam-13C,d3 is used in chemical research to study reaction mechanisms and pathways. The labeled isotopes allow for precise tracking of the compound through various reactions, providing valuable insights into the behavior of Pyroxsulam and its derivatives .
Biology: In biological research, this compound is used to study the metabolism and distribution of Pyroxsulam in living organisms. The labeled isotopes enable researchers to trace the compound’s movement and transformation within biological systems .
Medicine: this compound is used in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of Pyroxsulam. The labeled isotopes help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Industry: In industrial applications, this compound is used to develop and optimize herbicide formulations. The labeled isotopes provide valuable information on the stability and efficacy of Pyroxsulam in various formulations and environmental conditions .
作用机制
Pyroxsulam-13C,d3 exerts its effects by inhibiting acetolactate synthase, an enzyme involved in the synthesis of branched-chain amino acids in plants. This inhibition disrupts the production of essential amino acids, leading to the death of the target plants. The labeled isotopes allow for detailed studies of the molecular targets and pathways involved in this mechanism .
相似化合物的比较
Pyroxsulam: The non-labeled version of Pyroxsulam.
Mesosulfuron-methyl: Another acetolactate synthase inhibitor used as a herbicide.
Pinoxaden: A herbicide with a different mode of action but used for similar purposes
Uniqueness: Pyroxsulam-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for research in chemistry, biology, medicine, and industry .
属性
分子式 |
C14H13F3N6O5S |
|---|---|
分子量 |
438.36 g/mol |
IUPAC 名称 |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3 |
InChI 键 |
GLBLPMUBLHYFCW-LBDFIVMYSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F |
规范 SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
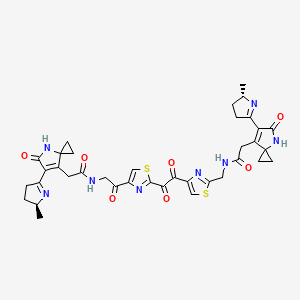
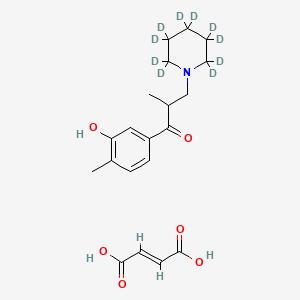
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
